molecular formula C12H8BrN3O2S B1400898 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine CAS No. 1289190-97-1

5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

Cat. No.: B1400898
CAS No.: 1289190-97-1
M. Wt: 338.18 g/mol
InChI Key: DUHOLBFHYZQWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 252723-17-4 ) is a high-value chemical intermediate designed for pharmaceutical research and development. The core pyrrolo[2,3-d]pyrimidine structure is a 7-deazapurine analog, known for its broad-spectrum bioactivity and resemblance to purine nucleotides, making it a versatile scaffold in drug discovery . The bromine substituent at the 5-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing for the creation of diverse compound libraries . The phenylsulfonyl group at the 7-position acts as a protective group for the pyrrole nitrogen, which is crucial for directing regioselectivity during synthetic sequences and can be removed in later stages to reveal the NH-pyrrole, a common pharmacophore found in many active compounds . This building block is particularly relevant for researchers developing novel antimicrobial agents to address drug resistance , as well as for the design of kinase inhibitors with potential applications in oncology and antiparasitic therapy . Its structural features make it a key intermediate in constructing targeted molecules for probing biological mechanisms. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use. Molecular Formula: C12H7BrClN3O2S CAS Number: 252723-17-4 Storage: Store under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

7-(benzenesulfonyl)-5-bromopyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O2S/c13-11-7-16(12-10(11)6-14-8-15-12)19(17,18)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHOLBFHYZQWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CN=CN=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation Approach

  • The phenylsulfonyl group can be introduced by reaction with benzenesulfonyl chloride or related sulfonylating agents.
  • This reaction generally requires a base to deprotonate the pyrrolo nitrogen, facilitating nucleophilic attack on the sulfonyl chloride.
  • Common solvents include dichloromethane or other aprotic solvents, and the reaction is conducted at low to moderate temperatures (0–25 °C) to control selectivity and minimize side reactions.
  • Purification typically involves aqueous workup and chromatographic separation to isolate the sulfonylated product.

Representative Synthetic Route Summary

Step Reaction Type Reagents & Conditions Yield (%) Product Description
1 Cyclization 2-methyl-3,3-dichloroacrylonitrile + formamidine salt, sodium methoxide, methanol, 0–110 °C ~90 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
2 Bromination N-Bromosuccinimide, dichloromethane, 0–25 °C, 2–3 h 86–93 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
3 Substitution (Chlorine to Sulfonyl) Reaction with benzenesulfonyl chloride, base, aprotic solvent, 0–25 °C Variable 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Analytical and Research Findings

  • The purity and identity of intermediates and final products are confirmed by LCMS, NMR, and elemental analysis.
  • Yields reported are consistently high (>85%) for bromination and cyclization steps.
  • Reaction conditions are optimized to minimize side reactions such as over-bromination or polymerization.
  • The sulfonylation step requires careful control of stoichiometry and temperature to ensure selective substitution at the nitrogen atom.
  • Structural activity relationship studies indicate that the presence of the phenylsulfonyl group at position 7 and bromine at position 5 modulate biological activity, supporting the importance of these substitutions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The phenylsulfonyl group can participate in redox reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted pyrrolopyrimidine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine and its analogs. The compound has been evaluated against several cancer cell lines, including:

  • HeLa (Cervical carcinoma)
  • A549 (Lung adenocarcinoma)
  • MCF-7 (Breast adenocarcinoma)
  • A2780 (Ovarian cancer)

In vitro assays demonstrated that certain derivatives exhibited potent cytotoxic effects comparable to established chemotherapeutic agents like Dasatinib . The mechanism of action is believed to involve the inhibition of specific signaling pathways critical for cancer cell proliferation.

Antimicrobial Activity

The compound's derivatives have also shown promising antimicrobial properties. Evaluations against various bacterial strains revealed significant activity, particularly against:

  • Staphylococcus aureus
  • Streptococcus faecalis
  • Bacillus subtilis

The antimicrobial effectiveness was assessed using broth dilution methods, with several compounds demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria . This positions this compound as a candidate for further development in antimicrobial therapies.

Study 1: Anticancer Evaluation

In a comprehensive study by Suresh Kumar et al., a novel series of 5-bromo-pyrimidine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds derived from this compound exhibited significant cytotoxicity against multiple cancer cell lines. Notably, compounds such as 5c and 6h showed the highest potency .

CompoundCell LineIC50 Value (µM)Comparison Drug
5cHeLa15Dasatinib (20)
6hA54912Dasatinib (20)

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activities of the synthesized derivatives against standard microbial strains. The findings revealed that several compounds demonstrated effective inhibition of microbial growth:

CompoundMicrobial StrainZone of Inhibition (mm)
5aStaphylococcus aureus18
6dBacillus subtilis20

These results underscore the potential of these compounds as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is not fully elucidated. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The phenylsulfonyl group may enhance binding affinity through interactions with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Br (5), PhSO₂ (7) C₁₃H₉BrN₃O₂S 367.20 Antiviral/anticancer
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Br (5), Cl (4), CH₃ (7) C₇H₅BrClN₃ 246.49 Kinase inhibition
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Cl (4), CH₃ (7) C₇H₆ClN₃ 167.60 Intermediate in drug synthesis
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid Br (5), COOH (4) C₇H₄BrN₃O₂ 242.03 Antiparasitic agents
5-Bromo-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine Br (5), 2,4-Cl₂Ph (7) C₁₂H₆BrCl₂N₃ 361.46 Anticancer

Key Observations:

  • Reactivity: Bromine at position 5 enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while chloro or methyl substituents at position 4 or 7 limit such reactivity .

Table 3: Physicochemical Properties

Compound LogP (Calculated) Solubility (mg/mL) Synthetic Yield (%)
This compound 3.2 0.12 (DMSO) 65–70
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 2.8 0.45 (DMSO) 72
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine 1.4 1.20 (Water) 85

Key Observations:

  • Synthetic yields for the target compound (~70%) are comparable to other brominated derivatives, though chloro-substituted analogs often achieve higher yields due to milder reaction conditions .

Research Findings and Implications

Antiviral Activity: The phenylsulfonyl group enhances antiviral activity against Zika virus (ZIKV) but compromises therapeutic indices due to cytotoxicity. Scaffold replacements (e.g., 9H-purine) mitigate toxicity while retaining efficacy .

Anticancer Potential: Bromine and chloro substituents at position 5 or 4 synergize with aryl groups at position 7 to inhibit cancer cell proliferation, though selectivity remains a challenge .

Synthetic Flexibility: The bromine atom in the target compound enables diversification via cross-coupling, whereas chloro or methyl analogs are less amenable to further functionalization .

Biological Activity

5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and kinase inhibition. This article reviews the biological activity of this compound, supported by various research findings, case studies, and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C12H10BrN3O2S
  • Molecular Weight : 372.29 g/mol
  • CAS Number : 252723-17-4

Research indicates that this compound exhibits its biological effects primarily through the inhibition of various kinases involved in cancer progression. The compound has been shown to induce apoptosis and cell cycle arrest in several cancer cell lines.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes the IC50 values observed in these studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)43.15
HepG2 (Liver Cancer)29.00
MDA-MB-231 (Breast Cancer)59.00
HeLa (Cervical Cancer)68.17

These results indicate that the compound exhibits moderate cytotoxic activity across various cancer types, suggesting its potential as a therapeutic agent.

Enzyme Inhibition Studies

The compound has been tested for its inhibitory effects on key kinases associated with cancer signaling pathways. Notably, it has demonstrated significant inhibitory activity against:

  • EGFR (Epidermal Growth Factor Receptor)
  • Her2 (Human Epidermal growth factor Receptor 2)
  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
  • CDK2 (Cyclin-dependent kinase 2)

The IC50 values for these enzymes were found to be comparable to established kinase inhibitors like sunitinib, reinforcing the compound's potential as a multi-targeted kinase inhibitor.

Case Studies

  • Study on HepG2 Cells
    • In a study focusing on HepG2 cells, it was observed that treatment with this compound led to increased levels of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2. This suggests a mechanism where the compound promotes apoptosis through modulation of apoptotic pathways .
  • Multi-Kinase Inhibition
    • Another study highlighted the compound's ability to inhibit multiple kinases effectively. The molecular docking studies indicated strong binding interactions between the compound and target enzymes, suggesting a robust mechanism for enzyme inhibition .

Q & A

Basic: What synthetic strategies are employed to prepare pyrrolo[2,3-d]pyrimidine derivatives with bromo substituents?

Answer:
Pyrrolo[2,3-d]pyrimidine bromination typically involves halogenation of precursor heterocycles. For example:

  • Core synthesis : Start with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by methylation using methyl iodide (MeI) and cesium carbonate (CS₂CO₃) in N-methyl-2-pyrrolidone (NMP) .
  • Bromination : Introduce bromo groups via electrophilic substitution or coupling reactions. For instance, 5-bromo derivatives are synthesized by reacting intermediates with bromine sources (e.g., N-bromosuccinimide) under controlled conditions .
  • Purification : Slurry the product in ice-water, filter, and dry to isolate crystalline solids (yields ~55–81%) .

Basic: How are pyrrolo[2,3-d]pyrimidine derivatives characterized structurally?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, C5-CH protons resonate at δ 6.18–7.41 ppm in DMSO-d₆ .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., HRMS m/z 448.0432 [M+H]⁺ for brominated derivatives) .
  • Melting point analysis : Used to assess purity (e.g., compounds decompose >300°C) .

Advanced: How can researchers optimize low yields in halogenation steps during synthesis?

Answer:
Strategies include:

  • Reagent stoichiometry : Use excess halogenating agents (e.g., 1.1–1.3 eq. bromine sources) to drive reactions to completion .
  • Temperature control : Maintain reactions at 15–23°C to minimize side reactions .
  • Catalytic additives : Employ bases like triethylamine to deprotonate intermediates and enhance reactivity .
  • Workup modifications : Quench reactions in ice-water to precipitate products and improve yields (e.g., 81% yield for 5-bromo-4-chloro-7-methyl derivatives) .

Advanced: What structural modifications enhance kinase inhibitory activity in pyrrolo[2,3-d]pyrimidine derivatives?

Answer:
Key modifications include:

  • Substituent positioning : Para-bromo groups on phenyl rings improve binding to ATP pockets in kinases (IC₅₀ values <100 nM) .
  • Arylmethyl substitutions : Adding 2-methylbenzyl groups at C6 increases antiangiogenic activity by enhancing hydrophobic interactions .
  • Anilino groups : Meta-bromoanilino at C4 improves selectivity for tyrosine kinases (e.g., VEGFR-2) .
  • Methodology : Use molecular docking (MOE software) to predict binding modes and guide synthesis .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:
Approaches include:

  • Systematic SAR studies : Compare substituent effects (e.g., bromo vs. chloro at C5) on kinase inhibition .
  • Assay standardization : Use consistent cell lines (e.g., HUVEC for angiogenesis assays) and control inhibitors (e.g., sunitinib) .
  • Data normalization : Express activity as % inhibition relative to positive controls to minimize inter-lab variability .
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for similar derivatives) to identify trends .

Advanced: What strategies improve metabolic stability of pyrrolo[2,3-d]pyrimidine-based inhibitors?

Answer:

  • Halogenation : Bromo substituents at C5 reduce oxidative metabolism by cytochrome P450 enzymes .
  • Methylation : N7-methylation (e.g., 7-methyl derivatives) blocks dealkylation pathways .
  • Prodrug design : Introduce morpholinyl or pyrazolyl groups at C4 to enhance solubility and slow hepatic clearance .
  • In vitro assays : Test stability in liver microsomes and correlate with logP values (optimal range: 2–3) .

Data Contradiction: How to analyze conflicting activity trends from substituent variations?

Answer:

  • Controlled substitutions : Synthesize analogues with single-variable changes (e.g., bromo → iodo at C5) to isolate effects .
  • Kinetic profiling : Measure on/off rates (kₒₙ/kₒff) to distinguish potency from binding stability .
  • Crystallography : Resolve X-ray structures of inhibitor-kinase complexes to identify critical interactions (e.g., hydrogen bonds with hinge regions) .
  • Statistical modeling : Use QSAR to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Advanced: How to troubleshoot poor solubility in pyrrolo[2,3-d]pyrimidine derivatives?

Answer:

  • Polar group incorporation : Add morpholinyl or hydroxyl groups at C4/C7 to increase aqueous solubility .
  • Salt formation : Convert free bases to hydrochloride or mesylate salts (e.g., 4-chloro derivatives) .
  • Co-solvent systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for in vivo dosing .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.